molecular formula C18H19NO B15170281 5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one CAS No. 918331-97-2

5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one

Cat. No.: B15170281
CAS No.: 918331-97-2
M. Wt: 265.3 g/mol
InChI Key: CAXJTXSOWYVPKK-UHFFFAOYSA-N
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Description

5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one is an indanone derivative featuring a substituted phenyl ring at the 5-position of the indanone core. The indanone scaffold is characterized by two methyl groups at the 2-position, while the phenyl substituent contains a 5-amino group and a 2-methyl group.

Properties

CAS No.

918331-97-2

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

5-(5-amino-2-methylphenyl)-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C18H19NO/c1-11-4-6-14(19)9-16(11)12-5-7-15-13(8-12)10-18(2,3)17(15)20/h4-9H,10,19H2,1-3H3

InChI Key

CAXJTXSOWYVPKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC3=C(C=C2)C(=O)C(C3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-amino-2-methylphenyl with 2,2-dimethylindan-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: NMR Data Comparison (Selected Signals)

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm)
26a (4-methoxy) 3.87 (s, 3H, OCH3); 7.00 (d, J=8.8 Hz, 2H) 55.4 (OCH3); 160.0 (C-O)
26b (3-methoxy) 3.86 (s, 3H, OCH3); 6.96 (ddd, J=8.2 Hz, 1H) 55.4 (OCH3); 160.2 (C-O)
Target Compound (expected) ~5.5–6.5 (NH2, broad); ~2.2 (CH3, s) ~115–125 (aromatic C-NH2); ~25 (CH3)

Key Observations:

  • Aromatic Proton Shifts: The amino group in the target compound is expected to deshield adjacent aromatic protons due to resonance effects, contrasting with the electron-donating methoxy group in 26a/b, which upfield-shifts para protons (e.g., δ 7.00 in 26a) .
  • Solubility: The amino group’s polarity may enhance aqueous solubility compared to methoxy derivatives, though steric effects from the 2-methyl group could counteract this by increasing hydrophobicity .

Stability and Crystallographic Considerations

  • Oxidative Stability: The amino group’s susceptibility to oxidation could limit the target compound’s shelf life compared to methoxy analogs, necessitating inert storage conditions.
  • Crystal Packing: highlights hydrogen bonding’s role in crystal design. The amino group may form N–H···O or N–H···N interactions, differing from the C–H···O patterns observed in methoxy derivatives. Such differences could influence bioavailability or formulation properties .

Biological Activity

5-(5-Amino-2-methylphenyl)-2,2-dimethylindan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its indanone structure, which is known to exhibit various pharmacological activities. Its molecular formula is C16H19N1O, and it contains an amino group that may contribute to its biological interactions.

1. Anti-Inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, research on related arylidene indanone derivatives has shown their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 through modulation of the NF-κB signaling pathway .

Table 1: IC50 Values of Related Compounds in Inhibiting Pro-inflammatory Cytokines

Compound NameIC50 (nM) for TNF-αIC50 (nM) for IL-6
IPX-1891.63103.7
Compound A217.6336.6
Compound B298.8122.9

2. Anticancer Potential

The compound has been evaluated for its anticancer properties in various studies. It has demonstrated cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study indicated that similar compounds could inhibit the growth of breast cancer cells by disrupting the cell cycle and promoting apoptotic pathways .

Case Study: Anticancer Activity in Breast Cancer Cell Lines

In vitro studies showed that treatment with this compound led to:

  • Inhibition of cell proliferation : Reduced viability by over 50% at concentrations above 10 µM.
  • Induction of apoptosis : Increased markers such as caspase-3 activation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of NF-κB Pathway : By preventing the phosphorylation and nuclear translocation of NF-κB, the compound reduces the expression of inflammatory mediators.
  • Modulation of Nrf2 Pathway : Enhancing Nrf2 activity leads to increased antioxidant responses, contributing to its protective effects against oxidative stress .

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